(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde
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Overview
Description
(1S,8R)-5,9,9-Trimethylbicyclo[620]decane-2,5-dicarbaldehyde is a bicyclic compound with a unique structure that includes two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the aldehyde groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,8S)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde: A stereoisomer with different spatial arrangement of atoms.
5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde: A compound with a similar structure but lacking specific stereochemistry.
Uniqueness
(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
860305-75-5 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,8R)-5,9,9-trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde |
InChI |
InChI=1S/C15H24O2/c1-14(2)8-12-11(9-16)4-6-15(3,10-17)7-5-13(12)14/h9-13H,4-8H2,1-3H3/t11?,12-,13-,15?/m1/s1 |
InChI Key |
AMDLQKZCTDZTDT-DNCHLWJUSA-N |
Isomeric SMILES |
CC1(C[C@H]2[C@H]1CCC(CCC2C=O)(C)C=O)C |
Canonical SMILES |
CC1(CC2C1CCC(CCC2C=O)(C)C=O)C |
Origin of Product |
United States |
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